molecular formula C11H15NO2 B2861001 5-Methyl-2-(oxan-4-yloxy)pyridine CAS No. 2198986-31-9

5-Methyl-2-(oxan-4-yloxy)pyridine

Cat. No.: B2861001
CAS No.: 2198986-31-9
M. Wt: 193.246
InChI Key: IWGKAKZEUULJAH-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxan-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxan-4-yloxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxypyridine with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The oxan-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

5-Methyl-2-(oxan-4-yloxy)pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyridine: Another pyridine derivative with different substituents.

    5-Bromo-4-methyl-2-(oxan-4-yloxy)pyridine: A brominated analog with similar structural features.

Uniqueness

5-Methyl-2-(oxan-4-yloxy)pyridine is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

5-Methyl-2-(oxan-4-yloxy)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a diverse range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methyl group at the 5-position and an oxan-4-yloxy moiety. This unique substitution pattern is believed to enhance the compound's solubility and reactivity, contributing to its biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. The exact molecular targets remain under investigation, but initial findings indicate modulation of signaling pathways critical for cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity in preliminary assays. It appears to inhibit viral replication by interfering with viral entry or replication processes within host cells. Specific studies are ongoing to elucidate the detailed mechanisms involved.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-715
A54920

In these studies, the compound induced apoptosis and inhibited proliferation, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several pyridine derivatives, including this compound. The compound was found to be effective against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Activity : In a preclinical trial assessing various pyridine derivatives for anticancer activity, this compound exhibited significant tumor growth inhibition in xenograft models, indicating promising therapeutic potential .
  • Mechanistic Insights : Recent research focused on the molecular mechanisms underlying the anticancer effects of this compound revealed that it activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

5-methyl-2-(oxan-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-2-3-11(12-8-9)14-10-4-6-13-7-5-10/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGKAKZEUULJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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